Phenformin

Descripción general

Descripción

Fenformina es un fármaco antidiabético que pertenece a la clase de las biguanidas. Fue desarrollado en 1957 y se usó principalmente para tratar la diabetes mellitus tipo II. La fenformina funciona mejorando el control glucémico al aumentar la sensibilidad a la insulina, disminuir la absorción de glucosa en los intestinos y reducir la producción de glucosa en el hígado . Debido a su asociación con un alto riesgo de acidosis láctica, se retiró de la mayoría de los mercados a finales de la década de 1970 .

Métodos De Preparación

La fenformina se puede sintetizar mediante una reacción que involucra fenetilamina y diciandiamida. La reacción generalmente ocurre bajo condiciones de reflujo en un solvente de etanol. El producto, clorhidrato de fenformina, luego se purifica mediante recristalización . Los métodos de producción industrial involucran rutas sintéticas similares, pero se optimizan para la producción a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Metabolic Reactions

Phenformin undergoes phase I and II metabolic transformations:

-

Aromatic hydroxylation : The primary metabolic pathway involves cytochrome P450-mediated hydroxylation at the 4-position of the phenyl ring, forming 4-hydroxythis compound .

-

Glucuronidation : The hydroxylated metabolite is conjugated with glucuronic acid, enhancing water solubility for renal excretion .

Metabolic Profile Data

| Parameter | Value/Outcome | Source |

|---|---|---|

| Major metabolite | 4-hydroxythis compound | |

| Urinary excretion (24h) | ~50% (⅔ unchanged, ⅓ metabolite) | |

| Plasma half-life | 10–15 hours |

Protonation Behavior

This compound’s reactivity is pH-dependent due to its biguanide moiety:

-

Monoprotonated form : Dominates at physiological pH (~7.2), with protonation at N11 or N14 .

-

Diprotic form : Observed under strongly acidic conditions (pH ~2.0), exhibiting dual protonation at N11 and N14 .

Structural Implications

| Condition | Protonation Site | Consequence |

|---|---|---|

| Physiological pH | N11 or N14 | Enhanced solubility in polar media |

| Acidic pH | N11 + N14 | Stabilizes crystal packing via H-bonding |

Reactivity with Oxidizing Agents

This compound hydrochloride reacts with strong oxidizers, though specific reaction mechanisms remain underexplored. Its ammonium/amine groups likely participate in redox reactions, potentially forming nitro derivatives or undergoing decomposition .

Coordination Chemistry

This compound acts as a ligand in metal complexes:

-

Zinc(II)-phenformin : Synthesized as a potential antidiabetic agent, featuring N–H···Cl hydrogen bonds and π-stacking interactions .

| Complex | Key Interactions | Application Insight |

|---|---|---|

| Zn(C10H15N5)Cl2 | N–H···Cl, C–H···π | Enhanced stability vs. free drug |

Solid-State Interactions

Crystallographic studies reveal:

-

Intramolecular H-bonding : Stabilizes the biguanide backbone .

-

Intermolecular interactions : N–H···Cl and C–H···π bonds govern crystal packing, critical for pharmaceutical formulation .

Stability and Degradation

| Property | Value |

|---|---|

| Melting point | 175–178°C |

| LogP (experimental) | 2.72 |

Aplicaciones Científicas De Investigación

Investigación del cáncer: La fenformina ha mostrado promesa como agente anticancerígeno.

Estudios metabólicos: La fenformina se usa en investigación para estudiar las vías metabólicas y los efectos de la activación de la AMPK en el metabolismo celular.

Estudios farmacológicos: La fenformina sirve como un compuesto modelo para estudiar la farmacocinética y la farmacodinamia de las biguanidas.

Mecanismo De Acción

La fenformina ejerce sus efectos principalmente a través de la activación de la proteína quinasa activada por AMP (AMPK). AMPK es un sensor de energía celular que regula el equilibrio energético al inhibir los procesos que consumen ATP y promover las vías que generan ATP . Al activar la AMPK, la fenformina aumenta la sensibilidad a la insulina, reduce la producción de glucosa hepática y aumenta la captación de glucosa en los tejidos periféricos . Además, la fenformina influye en el metabolismo celular y los procesos de transporte de iones .

Comparación Con Compuestos Similares

Actividad Biológica

Phenformin, a biguanide derivative, was originally developed as an antidiabetic agent. However, recent research has illuminated its potential biological activities beyond glucose regulation, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Mitochondrial Inhibition : this compound is a more potent inhibitor of mitochondrial complex I compared to metformin, leading to increased production of reactive oxygen species (ROS) and subsequent cellular stress responses .

- Endoplasmic Reticulum Stress : Research indicates that this compound induces endoplasmic reticulum (ER) stress, activating the PERK-eIF2α-ATF4 pathway. This results in increased autophagy and apoptosis in cancer cells, particularly in oral squamous cell carcinoma (OSCC) models .

- Caspase Activation : In head and neck squamous cell carcinoma (HNSCC), this compound has been shown to activate caspase-dependent apoptosis pathways, enhancing the apoptotic response in cancer cells .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been reported to inhibit EMT in breast cancer cells by upregulating E-cadherin and downregulating vimentin and other mesenchymal markers .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in various cancer cell lines:

- Ovarian Cancer : In vitro studies showed that this compound inhibits cell proliferation in ovarian cancer cell lines (SKOV3, Hey, IGROV-1) with IC50 values ranging from 0.8 to 1.75 mM. The compound's effects were more pronounced than those of metformin .

- Breast Cancer : this compound treatment resulted in significant dose-dependent inhibition of proliferation in SKBR3 and 78617 breast cancer cells. It induced G0/G1 cell cycle arrest and enhanced apoptosis rates .

- Head and Neck Cancer : In FaDu cells, this compound increased apoptotic populations and promoted caspase-3 activity through both extrinsic and intrinsic pathways .

In Vivo Studies

The biological activity of this compound has also been validated through various animal models:

- Ovarian Cancer Models : In an orthotopic mouse model, this compound reduced tumor weight and volume by 64% and 68%, respectively, compared to controls. Additionally, it decreased serum levels of VEGF by 23%, indicating reduced angiogenesis .

- Breast Cancer Models : In vivo studies demonstrated that this compound inhibited tumor growth by modulating EMT markers and signaling pathways associated with tumor progression .

Case Studies

-

Case Study on Ovarian Cancer :

- A study evaluated the effects of this compound on primary cultures of human ovarian cancer cells. The results indicated that this compound significantly inhibited proliferation and induced apoptosis in a dose-dependent manner.

-

Case Study on HNSCC :

- A clinical investigation into the effects of this compound on FaDu cells showed that treatment led to increased apoptosis rates and reduced expression of survival signaling pathways.

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

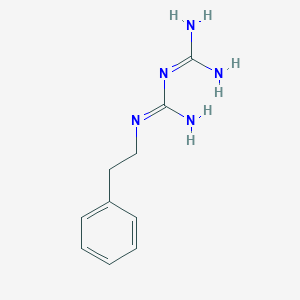

IUPAC Name |

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJFFQQTFMIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023449 | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/, 2.32e-01 g/L | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenformin binds to the AMP-activated protein kinase (AMPK). AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated. The biguanide phenformin has been shown to independently decrease ion transport processes, influence cellular metabolism and activate AMPK. Phenformin's hypoglycemic activity is related the effect it has in activating AMPK and fooling insulin sensitive cells into thinking that insulin levels are low and causing the body to use glucose as if in a state of low caloric consumption. This drug also seems to inhibit several varients of ATP-sensitive potassium channels (namely the receptor subtype Kir6.1)., IN VITRO, PHENFORMIN, IN RELATIVELY LARGE DOSES, INCR GLUCOSE UTILIZATION BY ENHANCING ANAEROBIC GLYCOLYSIS. THIS IS THOUGHT TO OCCUR AS RESULT OF, OR COINCIDENT WITH, INHIBITION OF CELLULAR RESPIRATION. ...ADENOSINE TRIPHOSPHATE (ATP) CONCN FALL & THOSE OF LACTATE INCR. SECOND ACTION OF DRUG IS TO DECR GLUCONEOGENESIS., ...MOST RECENTLY RECOGNIZED IS INHIBITION OF INTESTINAL ABSORPTION OF GLUCOSE & PROBABLY CERTAIN OTHER SUBSTANCES AS WELL; FOR EXAMPLE, DECR ABSORPTION OF VITAMIN B12 HAS BEEN OBSERVED. ...DOES NOT ACT IN NORMAL SUBJECT...PRESUMABLY BECAUSE INCR IN PERIPHERAL GLUCOSE UTILIZATION IS COMPENSATED FOR BY INCR HEPATIC GLUCOSE..., BIGUANIDES APPARENTLY LOWER BLOOD SUGAR INDIRECTLY BY INHIBITING GLUCONEOGENESIS & INCR INSULIN SENSITIVITY. /ORAL HYPOGLYCEMICS/, They induce and increase in peripheral glucose utilization, a decrease in hepatic gluconeogenesis, and a decrease in intestinal absorption of glucose, vitamin B, and bile acids. /Biguanides/, Phenformin generally lowers the blood sugar only in the diabetic patient; it also depresses the blood sugar level in a nutritionally starved individual but not in one who is well fed. In its usual dose administered to a healthy individual, phenformin does not induce lactic acidosis. Phenformin requires insulin for its action, but does not induce and elevation in plasma insulin levels. | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

114-86-3 | |

| Record name | Phenformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenformin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5K7529CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 178 °C | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.